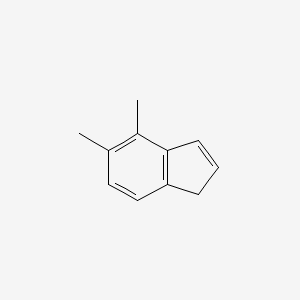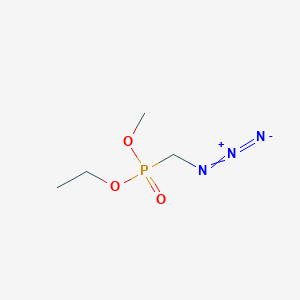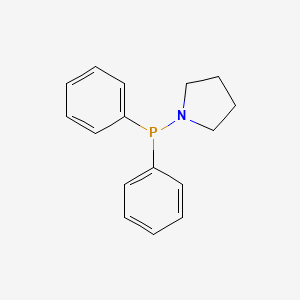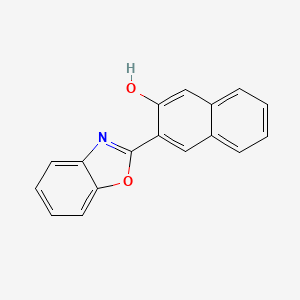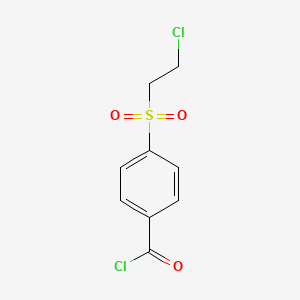
4-(2-Chloroethanesulfonyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethanesulfonyl)benzoyl chloride is an organochlorine compound characterized by the presence of both a benzoyl chloride and a chloroethanesulfonyl group. This compound is notable for its reactivity and utility in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethanesulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and may require a catalyst to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Chloroethanesulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Friedel-Crafts Acylation: This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically aromatic ketones with the benzoyl group attached to the aromatic ring.
Aplicaciones Científicas De Investigación
4-(2-Chloroethanesulfonyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethanesulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the chloroethanesulfonyl and benzoyl chloride groups, which are highly reactive towards nucleophiles .
Comparación Con Compuestos Similares
- 2-Chloroethanesulfonyl chloride
- Benzoyl chloride
- Methanesulfonyl chloride
- Cyclohexanesulfonyl chloride
Comparison: 4-(2-Chloroethanesulfonyl)benzoyl chloride is unique due to the combination of both the benzoyl and chloroethanesulfonyl groups, which impart distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications due to its dual functional groups .
Propiedades
Número CAS |
7185-00-4 |
|---|---|
Fórmula molecular |
C9H8Cl2O3S |
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
4-(2-chloroethylsulfonyl)benzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |
Clave InChI |
LIFQHEOXAVQTBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


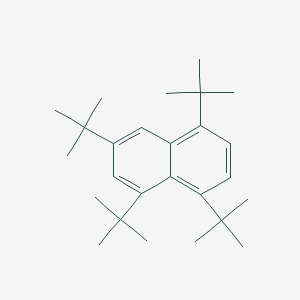
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)

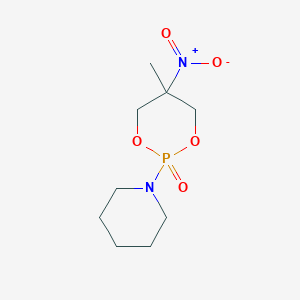

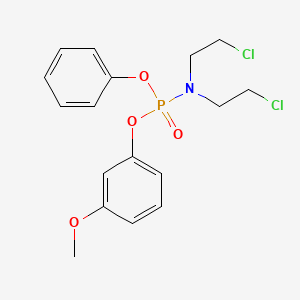

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
